3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide
CAS No.:
Cat. No.: VC16345697
Molecular Formula: C25H25N5O6
Molecular Weight: 491.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25N5O6 |
|---|---|
| Molecular Weight | 491.5 g/mol |
| IUPAC Name | 3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide |
| Standard InChI | InChI=1S/C25H25N5O6/c1-14-27-20(36-28-14)10-12-26-19(31)11-13-29-23-16-8-9-18(34-2)22(35-3)21(16)25(33)30(23)17-7-5-4-6-15(17)24(29)32/h4-9,23H,10-13H2,1-3H3,(H,26,31) |
| Standard InChI Key | HOEOGTZEWAUDAK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=N1)CCNC(=O)CCN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O |
Introduction
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions incorporating:
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Formation of Isoindoloquinazoline Core:
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The isoindoloquinazoline scaffold is synthesized via cyclization reactions involving phthalic anhydride derivatives and amines.
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The addition of methoxy groups enhances the electronic properties and solubility.
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Incorporation of Oxadiazole Moiety:
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The oxadiazole ring is introduced through cyclization of hydrazides or nitrile derivatives with carboxylic acids or esters.
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Final Coupling Reaction:
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The propanamide side chain is attached using amidation techniques with coupling agents such as carbodiimides or phosphonium salts.
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These steps ensure the stability of the molecule while maintaining its functional groups for biological activity .
Potential Applications
The compound exhibits promising pharmacological properties due to its heterocyclic structure:
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Anticancer Activity:
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Anti-inflammatory Properties:
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Antimicrobial Potential:
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Oxadiazole derivatives are known for their antibacterial and antifungal activities due to their ability to disrupt microbial membranes.
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Mechanism of Action
The compound's activity is likely mediated by:
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Interaction with nucleic acids or enzymes via hydrogen bonding and π-stacking.
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Modulation of oxidative stress pathways through its methoxy substituents.
Experimental Data
Future Directions
To fully harness the potential of this compound:
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Conduct extensive preclinical trials focusing on anticancer efficacy.
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Optimize the molecule for better solubility and bioavailability.
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Explore its use in combination therapies targeting multiple disease pathways.
This compound's unique structure and versatile biological activities make it a compelling subject for further research in medicinal chemistry and drug development .
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